RO4988546
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Overview
Description
RO4988546 is a potent mGlu₂/₃ negative allosteric modulator.
Scientific Research Applications
Reactive Oxygen Species (ROS)-Based Nanomedicine :
- ROS plays a crucial role in regulating various physiological functions. Advances in nanotechnology have led to the exploration of nanomaterials with unique ROS-regulating properties. This is pivotal in nanomaterial-guided in vivo ROS evolution for therapy. The concept of "ROS science" studies the chemical mechanisms, biological effects, and nanotherapeutic applications of ROS (Yang, Chen, & Shi, 2019).
ROHub - A Digital Library of Research Objects Supporting Scientists :
- ROHub is a digital library system for Research Objects (ROs) that supports their storage, lifecycle management, and preservation. It provides a Web interface and RESTful APIs enabling the sharing of scientific findings via ROs, aiding scientists throughout the research lifecycle (Palma et al., 2014).
Plasmas for Medical Applications :
- Research in low-temperature atmospheric plasma application in bioengineering has led to the foundation of plasma medicine. Cold atmospheric plasmas produce reactive species like ROS and reactive nitrogen species, playing a vital role in cellular interactions (Keidar & Robert, 2015).
European Contribution to the Study of ROS :
- The COST Action BM1203 (EU-ROS) consortium focuses on understanding redox biology and medicine. It seeks new therapeutic strategies to target dysregulated redox processes in various diseases, emphasizing the need for interdisciplinary approaches to advance this area of biology and medicine (Egea et al., 2017).
ROS and the DNA Damage Response in Cancer :
- ROS influence the DNA damage response (DDR), especially in the context of Double Strand Breaks (DSBs) caused by genotoxic therapy. This understanding has led to clinical evaluation of agents modulating ROS in combination with genotoxic therapy for cancer (Srinivas, Tan, Vellayappan, & Jeyasekharan, 2018).
Properties
CAS No. |
911114-85-7 |
---|---|
Molecular Formula |
C21H10F6N4O3S |
Molecular Weight |
512.39 |
IUPAC Name |
5-{2-[7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl}pyridine-3-sulfonic acid |
InChI |
InChI=1S/C21H10F6N4O3S/c22-20(23,24)15-5-3-13(4-6-15)17-8-18(21(25,26)27)31-19(30-17)14(10-29-31)2-1-12-7-16(11-28-9-12)35(32,33)34/h3-11H,(H,32,33,34) |
InChI Key |
VAQSOLIIQORHSP-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC(C#CC2=C3N=C(C4=CC=C(C(F)(F)F)C=C4)C=C(C(F)(F)F)N3N=C2)=CN=C1)(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RO4988546; RO 4988546; RO-4988546. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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